molecular formula C17H21N3O5S B2433109 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034576-67-3

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2433109
CAS No.: 2034576-67-3
M. Wt: 379.43
InChI Key: UYBDUBMNPQPURQ-UHFFFAOYSA-N
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Description

2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperidine moiety, which is further substituted with a 3,4-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 3,4-Dimethoxyphenylsulfonyl Group: This step involves sulfonylation of the piperidine intermediate using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyrimidine Ring: The final step is the coupling of the sulfonylated piperidine with a pyrimidine derivative, often facilitated by a nucleophilic substitution reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It may also serve as a scaffold for the design of enzyme inhibitors.

Medicine

In medicinal chemistry, 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)benzene
  • 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)thiazole

Uniqueness

Compared to similar compounds, 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of both the sulfonyl group and the pyrimidine ring allows for a broader range of chemical modifications and interactions, making it a more versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-23-15-7-6-14(11-16(15)24-2)26(21,22)20-10-3-5-13(12-20)25-17-18-8-4-9-19-17/h4,6-9,11,13H,3,5,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBDUBMNPQPURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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